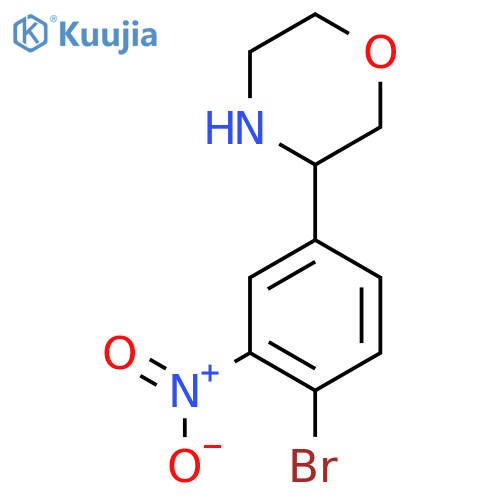

Cas no 1337174-81-8 (3-(4-bromo-3-nitrophenyl)morpholine)

1337174-81-8 structure

商品名:3-(4-bromo-3-nitrophenyl)morpholine

3-(4-bromo-3-nitrophenyl)morpholine 化学的及び物理的性質

名前と識別子

-

- 3-(4-bromo-3-nitrophenyl)morpholine

- 1337174-81-8

- EN300-1914638

-

- インチ: 1S/C10H11BrN2O3/c11-8-2-1-7(5-10(8)13(14)15)9-6-16-4-3-12-9/h1-2,5,9,12H,3-4,6H2

- InChIKey: UUXLWJHZIPKIBW-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1[N+](=O)[O-])C1COCCN1

計算された属性

- せいみつぶんしりょう: 285.99530g/mol

- どういたいしつりょう: 285.99530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 67.1Ų

3-(4-bromo-3-nitrophenyl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1914638-0.1g |

3-(4-bromo-3-nitrophenyl)morpholine |

1337174-81-8 | 0.1g |

$1207.0 | 2023-09-17 | ||

| Enamine | EN300-1914638-10.0g |

3-(4-bromo-3-nitrophenyl)morpholine |

1337174-81-8 | 10g |

$5897.0 | 2023-05-31 | ||

| Enamine | EN300-1914638-1g |

3-(4-bromo-3-nitrophenyl)morpholine |

1337174-81-8 | 1g |

$1371.0 | 2023-09-17 | ||

| Enamine | EN300-1914638-10g |

3-(4-bromo-3-nitrophenyl)morpholine |

1337174-81-8 | 10g |

$5897.0 | 2023-09-17 | ||

| Enamine | EN300-1914638-2.5g |

3-(4-bromo-3-nitrophenyl)morpholine |

1337174-81-8 | 2.5g |

$2688.0 | 2023-09-17 | ||

| Enamine | EN300-1914638-0.05g |

3-(4-bromo-3-nitrophenyl)morpholine |

1337174-81-8 | 0.05g |

$1152.0 | 2023-09-17 | ||

| Enamine | EN300-1914638-0.5g |

3-(4-bromo-3-nitrophenyl)morpholine |

1337174-81-8 | 0.5g |

$1316.0 | 2023-09-17 | ||

| Enamine | EN300-1914638-5.0g |

3-(4-bromo-3-nitrophenyl)morpholine |

1337174-81-8 | 5g |

$3977.0 | 2023-05-31 | ||

| Enamine | EN300-1914638-0.25g |

3-(4-bromo-3-nitrophenyl)morpholine |

1337174-81-8 | 0.25g |

$1262.0 | 2023-09-17 | ||

| Enamine | EN300-1914638-5g |

3-(4-bromo-3-nitrophenyl)morpholine |

1337174-81-8 | 5g |

$3977.0 | 2023-09-17 |

3-(4-bromo-3-nitrophenyl)morpholine 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

1337174-81-8 (3-(4-bromo-3-nitrophenyl)morpholine) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬